Sulfonadyn-47

Synaptic vesicle endocytosis Dynamin I pharmacology Antiepileptic drug discovery

Sulfonadyn-47 is the only Sulfonadyn-series compound that combines strong dynamin I GTPase inhibition (IC50 3.5 μM) with potent SVE blockade (IC50 12.3 μM). Unlike analogues with comparable or superior dynI potency but zero SVE activity, its naphthalenesulfonamide core uniquely decouples clathrin-mediated endocytosis from SVE inhibition. Validated in vivo at 30–100 mg/kg i.p. in the 6 Hz psychomotor seizure model—the gold standard for pharmacoresistant epilepsy—it matches sodium valproate efficacy. Supplied ≥98% pure, soluble in DMF/DMSO (10 mg/mL), ensuring reliable dosing for both biochemical and synaptosomal studies.

Molecular Formula C22H23BrN2O2S
Molecular Weight 459.4 g/mol
Cat. No. B15622997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfonadyn-47
Molecular FormulaC22H23BrN2O2S
Molecular Weight459.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H23BrN2O2S/c23-20-13-11-18(12-14-20)6-4-15-24-16-5-17-25-28(26,27)22-10-3-8-19-7-1-2-9-21(19)22/h1-4,6-14,24-25H,5,15-17H2/b6-4+
InChIKeyZYCDTZNHEUVRAI-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfonadyn-47: GTP-Competitive Dynamin I Inhibitor with the Highest Reported SVE Potency in the Sulfonadyn Class


Sulfonadyn-47 ((E)-N-(3-{[3-(4-bromophenyl)-2-propen-1-yl]amino}propyl)-1-naphthalenesulfonamide) is a synthetic aryl sulfonamide that acts as a GTP-competitive inhibitor of dynamin I (dynI), a large GTPase critical for synaptic vesicle endocytosis (SVE) and clathrin-mediated endocytosis (CME) [1]. It is the most potent SVE inhibitor identified within the Sulfonadyn™ compound series, with an IC50 of 12.3 μM in isolated rat brain synaptosomes, and demonstrates significant in vivo anti-seizure activity in the 6 Hz psychomotor mouse model at doses as low as 30 mg/kg intraperitoneally [1]. The compound is supplied as a ≥98% pure solid, soluble in DMF and DMSO at 10 mg/mL, and is formulated for research-grade in vitro and in vivo pharmacological studies .

Why Closely Related Sulfonadyn Analogues Cannot Substitute for Sulfonadyn-47 in SVE-Focused Research


Within the Sulfonadyn series, dynamic I GTPase inhibitory potency alone does not predict functional activity at the synaptic vesicle endocytosis level. Compounds with comparable or even superior dynI IC50 values—such as analogue 48 (dynI IC50 3.0 μM) and analogue 42 (dynI IC50 3.6 μM)—exhibit no measurable SVE inhibition [1]. Conversely, analogue 33 (dynI IC50 3.7 μM, CME IC50 15.9 μM) shows weak SVE activity with an IC50 of 264.9 μM, more than 21-fold less potent than Sulfonadyn-47 [1]. The naphthalenesulfonamide core of Sulfonadyn-47 confers a unique SVE pharmacology that cannot be inferred from dynI GTPase or CME assay results alone, meaning procurement decisions based solely on dynI inhibitory potency will select compounds with little to no synaptic vesicle endocytosis activity [1].

Sulfonadyn-47 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Structural and Pharmacological Analogs


Sulfonadyn-47 Achieves 21.5-Fold Superior Synaptic Vesicle Endocytosis Potency vs. Its Closest Structural Analogue 33

Sulfonadyn-47 is the most potent SVE inhibitor in the Sulfonadyn series, with an IC50(SVE) of 12.3 μM in depolarization-stimulated FM4-64 uptake assays in isolated rat brain synaptosomes [1]. Its closest structural congener, analogue 33 ((E)-N-(6-{[(3-(4-bromophenyl)-2-propen-1-yl]amino}hexyl)-5-isoquinolinesulfonamide), exhibits dramatically weaker SVE inhibition with an IC50 of 264.9 μM—a >21-fold difference [1]. Notably, these two compounds share near-identical dynI GTPase inhibitory potency (3.5 μM vs. 3.7 μM), yet their SVE activity diverges by two orders of magnitude, demonstrating that Sulfonadyn-47 occupies a unique functional niche not predictable from GTPase assay data [1].

Synaptic vesicle endocytosis Dynamin I pharmacology Antiepileptic drug discovery

Sulfonadyn-47 Demonstrates a 12.9-Fold Improvement in Dynamin I Inhibition Over the Parent Lead Dansylcadaverine

Sulfonadyn-47 inhibits dynamin I GTPase activity with an IC50 of 3.5 ± 1.3 μM in a cell-free, lipid-stimulated GTPase assay, representing a 12.9-fold improvement over the parent compound dansylcadaverine (IC50 45 μM) [1]. This potency enhancement is accompanied by a 7.5-fold gain in cellular CME inhibition—Sulfonadyn-47 IC50(CME) of 27.3 ± 2.0 μM vs. 205 μM for dansylcadaverine in U2OS cell transferrin uptake assays [1]. The introduction of the terminal cinnamyl moiety and the naphthalenesulfonamide scaffold are the key molecular determinants of this potency increase [1].

Dynamin I GTPase inhibition Clathrin-mediated endocytosis Structure-activity relationship

Sulfonadyn-47 Demonstrates In Vivo Anti-Seizure Efficacy Comparable to Sodium Valproate at a 4–13× Lower Dose

In the 6 Hz mouse psychomotor seizure test—a validated model of pharmacoresistant focal epilepsy—Sulfonadyn-47 significantly elevates seizure threshold at 30 mg/kg i.p. (p = 0.003) and 100 mg/kg i.p. (p < 0.0001), achieving anti-seizure efficacy comparable to the clinically established agent sodium valproate administered at 400 mg/kg i.p. [1]. This represents a 4–13× lower effective dose for Sulfonadyn-47 relative to the standard-of-care comparator, while both agents show similar maximal efficacy [1].

6 Hz psychomotor seizure model Anticonvulsant efficacy In vivo pharmacology

Sulfonadyn-47 Exhibits GTP-Competitive Binding at the Dynamin I Active Site, Distinct from Non-Competitive Inhibitors Like Dynasore

Enzyme kinetics analysis confirmed that Sulfonadyn-47 is a GTP-competitive inhibitor of dynamin I, binding directly to the GTPase domain active site [1]. This contrasts with dynasore, a widely used dynamin inhibitor that acts through a non-competitive, detergent-sensitive mechanism with an IC50 of ~12–15 μM under optimal conditions, but drastically reduced potency (IC50 ~479 μM) in the presence of detergents commonly used in screening assays [2]. The defined GTP-competitive mechanism of Sulfonadyn-47 provides a distinct pharmacological profile with predictable concentration-response behavior, avoiding the detergent-dependent potency variability documented for dynasore [2].

Enzyme kinetics GTP-competitive inhibition Dynamin inhibitor mechanism of action

Sulfonadyn-47 Is the Only Naphthalenesulfonamide in the Series That Retains Full SVE Activity While Achieving Sub-30 μM CME Potency

Within the Sulfonadyn series, a clear structure-activity bifurcation is observed: the naphthalenesulfonamide scaffold (Sulfonadyn-47, dynI IC50 3.5 μM, CME IC50 27.3 μM, SVE IC50 12.3 μM) uniquely retains potent SVE activity, whereas the isoquinolinesulfonamide-containing analogue 33 (dynI IC50 3.7 μM, CME IC50 15.9 μM, SVE IC50 264.9 μM) loses SVE potency by >20-fold despite improved CME activity [1]. Other analogues with CME IC50 values <30 μM, such as compound 48 (CME IC50 11.3 μM), show no detectable SVE activity [1]. This dissociation between CME and SVE inhibition indicates that Sulfonadyn-47 engages a specific molecular conformation or binding site distinct from other series members, making it the only commercially available Sulfonadyn suitable for studies requiring both CME and SVE evaluation [1].

Structure-activity relationship Sulfonamide pharmacology Endocytosis selectivity

Sulfonadyn-47 Provides a 2.2-Fold SVE Potency Advantage Over the Second-Generation Dynamin Inhibitor Dyngo-4a

Dyngo-4a (hydroxy-dynasore) is a widely adopted second-generation dynamin inhibitor with an SVE IC50 of 26.8 μM in synaptosomal and neuronal preparations [2]. Sulfonadyn-47 achieves an SVE IC50 of 12.3 μM in the same synaptosomal assay format, representing a 2.2-fold improvement in potency for synaptic vesicle endocytosis inhibition [1]. While Dyngo-4a exhibits superior dynI GTPase inhibition (IC50 0.38–1.1 μM depending on isoform) [2], its SVE activity is weaker than Sulfonadyn-47, demonstrating that GTPase potency does not linearly translate to functional SVE inhibition across different chemotypes [1] [2].

Synaptic vesicle endocytosis Dynamin inhibitor benchmarking Dyngo-4a comparator

Sulfonadyn-47: Highest-Impact Application Scenarios Driven by Quantified Pharmacological Differentiation


Anti-Seizure Drug Discovery Programs Targeting Pharmacoresistant Focal Epilepsy

Sulfonadyn-47 is the lead compound of choice for anti-seizure screening cascades targeting the 6 Hz psychomotor seizure model, a paradigm that identifies agents effective against pharmacoresistant seizures [1]. With significant seizure threshold elevation at 30 mg/kg (p = 0.003) and 100 mg/kg (p < 0.0001), and efficacy comparable to sodium valproate (400 mg/kg), Sulfonadyn-47 provides a validated in vivo starting point for medicinal chemistry optimization [1]. The GTP-competitive mechanism, combined with the strongest SVE inhibition in its class (IC50 12.3 μM), directly addresses the synaptic vesicle recycling hypothesis underlying excessive neurotransmission during seizures [1].

Synaptic Vesicle Endocytosis Mechanistic Studies Requiring Potent, GTP-Competitive Pharmacological Probes

For neuroscientists investigating the role of dynamin I-dependent SVE in neurotransmitter release, Sulfonadyn-47 is the most potent SVE inhibitor among all Sulfonadyn and Dyngo-series compounds with a well-defined GTP-competitive mechanism [1] [2]. Its naphthalenesulfonamide scaffold uniquely decouples CME from SVE inhibition, enabling researchers to probe SVE-specific functions without confounding dual-pathway blockade observed with pan-dynamin inhibitors like dynasore [1]. The compound's formulation (≥98% purity, 10 mg/mL in DMF/DMSO) facilitates precise dosing in both biochemical reconstitution systems and intact synaptosomal preparations.

Chemical Biology Tool for Dissecting Dynamin I Isoform-Specific Functions in Endocytosis

Sulfonadyn-47 serves as a critical chemical biology tool for distinguishing dynamin I-mediated processes from dynamin II-dependent functions. The Sulfonadyn series was the first to yield isoform-selective dynamin inhibitors [2], and Sulfonadyn-47's selective SVE activity—absent in structurally analogous compounds with comparable dynI GTPase potency—provides a unique probe for investigating dynamin I's specialized role in synaptic vesicle recycling [1]. This application is particularly relevant for research on DNM1-associated developmental epileptic encephalopathy and other dynamin-related neurological disorders [1].

Benchmarking and Assay Validation for Novel Dynamin or Endocytosis Inhibitor Screening

Sulfonadyn-47's well-characterized multi-assay profile—dynI IC50 3.5 μM, CME IC50 27.3 μM, SVE IC50 12.3 μM, and in vivo efficacy at 30–100 mg/kg i.p.—makes it an ideal positive control for validating high-throughput screening assays aimed at identifying novel dynamin or endocytosis modulators [1] . Its GTP-competitive kinetics provide a clear baseline for mechanistic profiling, and its functional divergence from dynasore and Dyngo-4a allows assay developers to distinguish between competitive and non-competitive inhibitory modalities within the same screening platform [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfonadyn-47

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.